Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate

Chiral resolution Enzymatic desymmetrization Metalloproteinase inhibitors

Researchers sourcing trans-3,4-disubstituted pyrrolidine scaffolds for MK2 or metalloproteinase inhibitor programs face diastereomeric impurity risk from generic suppliers. This racemic trans-configured building block (CAS 849935-83-7) delivers three pre-installed functional groups-N-Boc, 4-OH, and 3-COOEt-with defined (3R,4S)-rel- stereochemistry, eliminating a protection/deprotection step versus unprotected analogs. • ≥98% purity with verified batch QC (NMR, HPLC, GC) across independent suppliers • Direct substrate for two-step chemoenzymatic resolution to (R,R)- and (S,S)-N-Boc-pyrrolidine-3,4-dicarboxylic acid half-esters (Rodriguez Sarmiento et al., 2003) • Pre-validated trans scaffold for fused quadracyclic MK2 inhibitor construction per US 20170190713 A1

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 849935-83-7
Cat. No. B1403482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
CAS849935-83-7
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyJHBUFXKTKCCCKA-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate


Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-83-7) is a racemic trans-configured pyrrolidine-3,4-dicarboxylate derivative bearing an N-Boc protecting group, a 4-hydroxy substituent, and a 3-ethyl ester . The compound possesses a molecular formula of C12H21NO5, a molecular weight of 259.30 g/mol, and is classified as a chiral building block within the broader pyrrolidine heterocycle family . Its (3R,4S)-rel- stereochemistry defines the trans orientation of the 3-ethoxycarbonyl and 4-hydroxy groups, a configuration that directly influences downstream synthetic transformations and target-molecule geometry .

Stereochemical and Protecting-Group Constraints


Within the pyrrolidine-3,4-dicarboxylate chemical space, seemingly minor variations—trans versus cis ring geometry, ethyl versus methyl ester, Boc-protected versus free amine—produce intermediates that diverge sharply in downstream reactivity, chiral induction, and compatibility with multi-step synthetic routes [1]. The trans configuration of CAS 849935-83-7 places the 3-ethoxycarbonyl and 4-hydroxy groups on opposite faces of the pyrrolidine ring, a spatial arrangement that is non-interchangeable with the cis diastereomer for applications requiring specific relative stereochemistry, as documented in chemoenzymatic resolutions of N-Boc-pyrrolidine-3,4-dicarboxylates . Generic or nearest-neighbor substitution without verifying both relative and absolute stereochemistry risks diastereomeric impurity carry-through that can derail chiral purity specifications for pharmaceutical intermediates.

Differentiation Evidence vs. Comparators


Trans vs. Cis Diastereomer in Enzymatic Resolution

The trans-diester racemate of N-Boc-pyrrolidine-3,4-dicarboxylate (the core scaffold of CAS 849935-83-7) serves as the essential starting material for two consecutive, highly selective enzymatic reactions yielding enantiopure (R,R)- and (S,S)-half esters [1]. No comparable enzymatic resolution has been reported for the cis-configured diastereomer (e.g., CAS 146256-99-7 or CAS 1903430-97-6) within this specific pyrrolidine-3,4-dicarboxylate series, highlighting the trans configuration as a prerequisite for established chemoenzymatic routes to chiral metalloproteinase inhibitor intermediates [2].

Chiral resolution Enzymatic desymmetrization Metalloproteinase inhibitors

Boc-Protected vs. Unprotected Amine Stability

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-83-7) incorporates an N-Boc protecting group that provides defined stability under basic and nucleophilic conditions, in contrast to the unprotected hydrochloride salt (e.g., ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride, CAS 2102860-91-1) . Vendor specifications for CAS 849935-83-7 consistently report ≥97–98% purity with storage at 2–8°C sealed under dry conditions . The unprotected analog, lacking the Boc group, exhibits greater hygroscopicity and nucleophilic reactivity at the pyrrolidine nitrogen, requiring more stringent handling and limiting its compatibility with electrophilic reagents without in situ re-protection .

Protecting group strategy Synthetic intermediate stability Pharmaceutical impurity control

Bulk Purity and Multi-Technique QC

Multiple independent vendors report a standard purity specification of 98% or 98+% for Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-83-7), supported by batch QC documentation including NMR, HPLC, and GC analyses . By comparison, the structurally related but non-trans-specified ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate (CAS 146256-99-7, cis or unspecified stereochemistry) is listed by some suppliers at 95% purity without the same breadth of multi-technique QC reporting .

Quality control HPLC purity Chiral building block procurement

MK2 Kinase Inhibitor Intermediate Utility

Vendor literature explicitly identifies (3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 849935-85-9, the single-enantiomer form of the target compound) as an intermediate in the preparation of substituted fused quadracyclic compounds useful as inhibitors of MK2 (MAPKAP-K2), as disclosed in US Patent Application 20170190713 A1 [1]. No analogous patent or literature disclosure was identified linking the cis diastereomer to MK2 inhibitor synthesis, indicating a stereochemistry-dependent application space [2].

MK2 inhibitor Fused quadracyclic compounds Kinase drug discovery

Procurement & Application Scenarios


MK2 Kinase Inhibitor Intermediate Sourcing

Based on the documented use of the single-enantiomer form (CAS 849935-85-9) in US 20170190713 A1 for constructing fused quadracyclic MK2 inhibitors, procurement of racemic CAS 849935-83-7 provides the requisite trans scaffold for subsequent chiral resolution or asymmetric synthesis en route to MK2-targeted lead compounds [1].

Enzymatic Desymmetrization for Metalloproteinase Inhibitors

The trans-diester scaffold of CAS 849935-83-7 is the established substrate for two-step chemoenzymatic resolution yielding (R,R)- and (S,S)-N-Boc-pyrrolidine-3,4-dicarboxylic acid half-esters, key intermediates in metalloproteinase inhibitor synthesis as described by Rodriguez Sarmiento et al. (2003) [2].

Multi-Step Synthesis with N-Boc Protection

When a synthetic route demands a pyrrolidine nitrogen protected as the Boc carbamate while retaining a free 4-hydroxyl and an ethyl ester at the 3-position for further elaboration, CAS 849935-83-7 delivers all three functional groups pre-installed with the correct trans relative stereochemistry, eliminating a protection step compared to the unprotected hydrochloride analog (CAS 2102860-91-1) .

Chiral Building Block for Organocatalysis & Peptidomimetics

Trans-3,4-disubstituted pyrrolidines are recognized scaffolds for peptidomimetics and organocatalysts; CAS 849935-83-7 provides direct access to this scaffold class with the added advantage of documented batch QC (NMR, HPLC, GC) at ≥98% purity across multiple independent vendors, reducing quality risk for structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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